![molecular formula C10H14ClNO2Si B14326669 Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl- CAS No. 103368-87-2](/img/structure/B14326669.png)
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is an organosilicon compound characterized by the presence of a silane group bonded to a [(5-chloro-2-nitrophenyl)methyl] group. This compound is notable for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals. The presence of both chloro and nitro functional groups on the phenyl ring imparts unique reactivity and properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, typically involves the reaction of [(5-chloro-2-nitrophenyl)methyl] chloride with trimethylsilane in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common bases used include triethylamine or pyridine, which help to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
[(5-chloro-2-nitrophenyl)methyl] chloride+trimethylsilanebaseSilane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the product typically involves distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
-
Oxidation: The nitro group in Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols. This reaction often requires the presence of a base to facilitate the nucleophilic attack.
-
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Bases: Triethylamine, pyridine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.
Silanols and Siloxanes: Formed from the hydrolysis of the silane group.
科学的研究の応用
Chemistry
In organic synthesis, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used as a precursor for the introduction of the [(5-chloro-2-nitrophenyl)methyl] group into various molecules. It serves as a building block for the synthesis of more complex organic compounds.
Biology
The compound’s derivatives, particularly those with amino groups, are studied for their potential biological activities. These derivatives can act as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicine
Research into the medicinal applications of this compound focuses on its potential use in drug development. The presence of the nitro and chloro groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the materials science field, Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is used in the modification of surfaces to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance. It is also used in the production of specialty polymers and coatings.
作用機序
The mechanism by which Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, exerts its effects depends on the specific application. In chemical reactions, the silane group can act as a protecting group or a precursor for further functionalization. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions.
Molecular Targets and Pathways
Protecting Group: The silane group can protect sensitive functional groups during multi-step synthesis.
Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.
Substitution Reactions: The chloro group can be replaced by other functional groups, altering the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
Silane, [(5-chloro-2-nitrophenyl)methyl]dimethyl-: Similar structure but with two methyl groups instead of three.
Silane, [(5-chloro-2-nitrophenyl)methyl]ethyl-: Contains an ethyl group instead of three methyl groups.
Silane, [(5-chloro-2-nitrophenyl)methyl]phenyl-: Contains a phenyl group instead of three methyl groups.
Uniqueness
Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-, is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trimethylsilane group offers steric protection, while the nitro and chloro groups provide sites for further chemical modification. This combination makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
103368-87-2 |
|---|---|
分子式 |
C10H14ClNO2Si |
分子量 |
243.76 g/mol |
IUPAC名 |
(5-chloro-2-nitrophenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C10H14ClNO2Si/c1-15(2,3)7-8-6-9(11)4-5-10(8)12(13)14/h4-6H,7H2,1-3H3 |
InChIキー |
CFFBYOSEEABGBQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


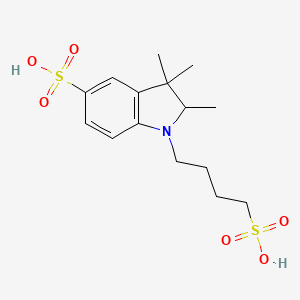
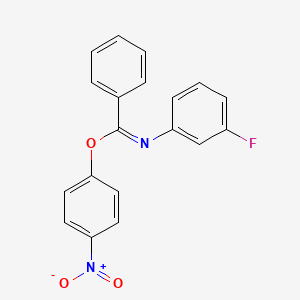
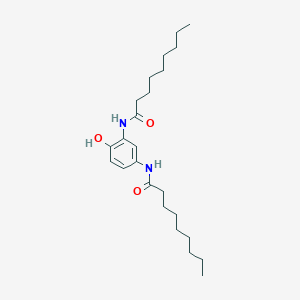
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
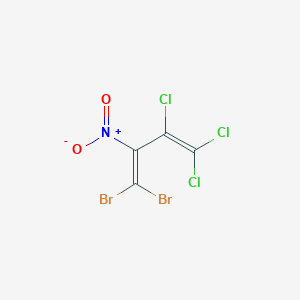
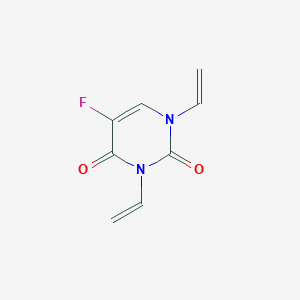
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
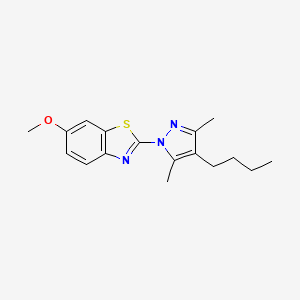
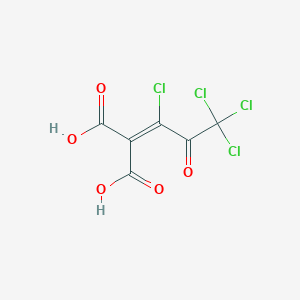


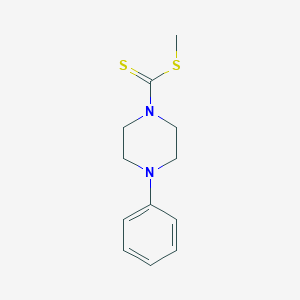
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

